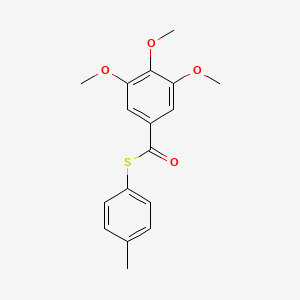

![molecular formula C18H28N2O3S B4584505 N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4584505.png)

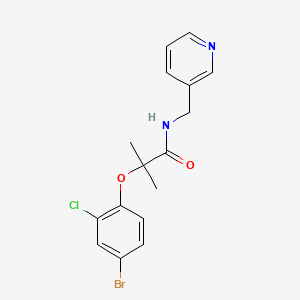

N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide often involves solid-phase synthesis techniques or direct polycondensation with various aromatic dicarboxylic acids. For instance, a related compound, N-p-Methylbenzyl benzamide, was synthesized using solid phase synthesis, demonstrating the flexibility and adaptability of these methods in producing complex organic molecules (Luo & Huang, 2004).

Molecular Structure Analysis

The molecular structure of related compounds is often determined through single-crystal X-ray diffraction, providing detailed insights into the arrangement of atoms and the overall geometry of the molecule. The study by Luo and Huang (2004) is an example of this, where they analyzed the crystal structure of N-p-Methylbenzyl benzamide, shedding light on intermolecular hydrogen bonds and the orthorhombic space group it occupies.

Chemical Reactions and Properties

Piperidine derivatives are known for their involvement in various chemical reactions, contributing to a wide range of biological activities. For example, the synthesis and biological evaluation of glycine transporter-1 inhibitors based on N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide show the utility of such compounds in medical research (Cioffi et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting points, and glass transition temperatures are crucial for understanding the applicability of these compounds in various domains. The synthesis and properties of polyamides derived from diamines containing bulky substituents and flexible ether units, for example, highlight how these properties can be tailored for specific applications (Liaw & Liaw, 1998).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for derivatization, are integral to the utility of piperidine derivatives. The work on the synthesis and antimicrobial activity of certain piperidine derivatives against pathogens indicates the chemical versatility and potential therapeutic value of these compounds (Vinaya et al., 2009).

Scientific Research Applications

Organic Synthesis and Chemical Structure

- The compound N-p-Methylbenzyl benzamide, related to N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, has been synthesized through solid phase synthesis techniques. The crystal structure was determined by single-crystal X-ray diffraction, indicating the potential of such compounds for structural analysis and synthetic chemistry applications (Luo & Huang, 2004).

Medicinal Chemistry

- Piperidine derivatives have been investigated for their role in inhibiting enzymes such as aromatase, which is crucial in estrogen biosynthesis. This research points to the therapeutic potential of piperidine derivatives, including N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, in treating hormone-dependent conditions such as breast cancer (Hartmann & Batzl, 1986).

Pharmacology

- The study of N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines demonstrated the design of selective 5-HT7 receptor ligands or multifunctional agents, indicating the versatility of piperidine derivatives in developing treatments for complex diseases. This research suggests the potential of compounds like N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide in creating novel CNS disorder treatments (Canale et al., 2016).

Material Science

- The use of ionic liquids in electrochemistry, as demonstrated in the synthesis and testing of a novel ionic liquid electrolyte for Li/S cells, showcases the application of piperidine derivatives in improving the dischargeability and reversibility of sulfur cathodes. This suggests the potential utility of N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide in energy storage technologies (Yuan et al., 2006).

properties

IUPAC Name |

N-butan-2-yl-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-4-15(3)19-18(21)17-9-11-20(12-10-17)24(22,23)13-16-7-5-14(2)6-8-16/h5-8,15,17H,4,9-13H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKICOJLBNRBKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(butan-2-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

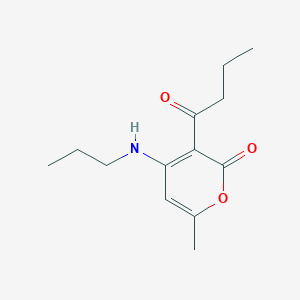

![N-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4584431.png)

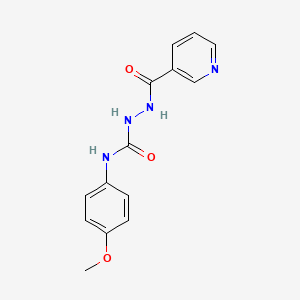

![2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B4584445.png)

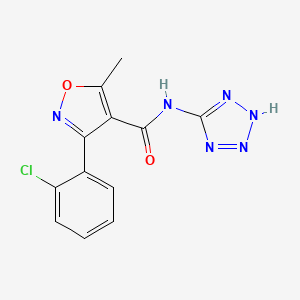

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)

![2-(4-chlorophenyl)-3-[2-(4-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4584459.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B4584464.png)

![5-isopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4584501.png)

![1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4584509.png)

![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4584517.png)